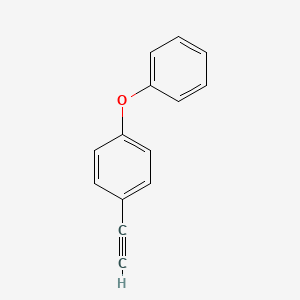

1-Ethynyl-4-phenoxybenzene

説明

Nomenclature and Structural Characteristics in Research Contexts

1-Ethynyl-4-phenoxybenzene is an organic compound characterized by a specific arrangement of functional groups that dictate its chemical behavior and utility in research. Its structure consists of a benzene (B151609) ring substituted with an ethynyl (B1212043) group (—C≡CH) and a phenoxy group (—OC₆H₅) at the para (1,4) positions. The presence of the terminal alkyne (the ethynyl group) makes it a valuable precursor in various coupling reactions, while the phenoxy group influences its physical properties and solubility. evitachem.comnih.gov

Alternative names for this compound found in scientific literature include 4'-Phenoxyphenyl Acetylene (B1199291), (4-Phenyloxyphenyl)ethyne, and p-(Phenoxyphenyl)acetylene. tcichemicals.com Its unique combination of a rigid triple bond and a flexible ether linkage makes it a subject of interest for creating complex molecular architectures.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 4200-06-0 | sigmaaldrich.combldpharm.comscbt.com |

| Molecular Formula | C₁₄H₁₀O | sigmaaldrich.comscbt.comstenutz.eu |

| Molecular Weight | 194.23 g/mol | sigmaaldrich.comscbt.comstenutz.eu |

| InChI Key | LKMNQDOAPYPSNH-UHFFFAOYSA-N | sigmaaldrich.comstenutz.eu |

| SMILES String | C#Cc1ccc(Oc2ccccc2)cc1 | sigmaaldrich.combldpharm.comstenutz.eu |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to light yellow clear liquid | tcichemicals.com |

| Density | 1.074 g/mL at 25 °C | sigmaaldrich.comchembk.comsigmaaldrich.com |

| Boiling Point | 90-95 °C at 0.4 mmHg | sigmaaldrich.comchembk.comsigmaaldrich.com |

| Refractive Index | n20/D 1.6060 | sigmaaldrich.comchembk.comsigmaaldrich.com |

Academic Significance and Research Trajectory

The academic significance of this compound has grown from its initial use as a simple organic building block to its current status as a key monomer in the synthesis of advanced functional polymers. Its research trajectory highlights a shift towards materials science applications, driven by the unique properties of its polymeric form.

Initially, the compound was primarily utilized in organic synthesis as a versatile substrate. The terminal alkyne functionality allows it to readily participate in fundamental carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. This reaction is a highly efficient method for creating aryl alkynes and is a cornerstone for the synthesis of more complex conjugated systems.

More recent research has focused on its role as a monomer. The polymerization of this compound, often initiated by Rh(I) complex catalysts, yields poly(this compound), a polyacetylene derivative with a conjugated backbone. researchgate.nettandfonline.com The study of this polymer and its electro-optical properties has defined the compound's modern research trajectory, moving it into the realm of functional materials for electronics and photonics. tandfonline.comresearchgate.net

Overview of Research Applications and Domains

The distinct structural features of this compound have led to its application in several specialized research domains.

Polymer Chemistry : The most prominent research application is in the synthesis of poly(this compound). tandfonline.com This polymer possesses a conjugated polyacetylene backbone with bulky 4-phenoxyphenyl substituents. tandfonline.comresearchgate.net Research indicates that the presence of these bulky side groups enhances the thermal stability of the polymer compared to simpler polyacetylenes. tandfonline.com The resulting material exhibits interesting photoluminescent and electronic properties, making it a candidate for use in optoelectronic devices. tandfonline.comresearchgate.net

Materials Science : Beyond polymer synthesis, derivatives of this compound are investigated for their potential in materials science. evitachem.com The rigid, linear nature of the ethynyl group combined with the aromatic systems makes it a suitable component for creating liquid crystals. Its ability to form conjugated polymers is also being explored for applications in organic electronics. researchgate.net

Organic Synthesis : In synthetic organic chemistry, the compound serves as a crucial intermediate. It is used as a starting material for constructing complex heterocyclic systems. For example, it has been employed in the one-pot synthesis of tetracyclic 3,4-fused indoles and xanthene derivatives through rhodium-catalyzed annulation reactions. mdpi.com These xanthene-based structures are valuable as fluorophores, highlighting the compound's role in creating functional dyes. mdpi.com

Table 3: Properties of Poly(this compound)

| Property | Value | Source |

|---|---|---|

| Polymer Type | Polyacetylene derivative | tandfonline.comresearchgate.net |

| UV-Visible Absorption Maximum | 352 nm | tandfonline.comresearchgate.netresearchgate.net |

| Photoluminescence Maximum | 453 nm | tandfonline.comresearchgate.netresearchgate.net |

| Photon Energy | 2.74 eV | tandfonline.comresearchgate.netresearchgate.net |

| Band Gap | 3.02 eV | tandfonline.comresearchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethynyl-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMNQDOAPYPSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509865 | |

| Record name | 1-Ethynyl-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4200-06-0 | |

| Record name | 1-Ethynyl-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Synthesis Strategies for 1 Ethynyl 4 Phenoxybenzene

Established Synthetic Routes

The construction of 1-Ethynyl-4-phenoxybenzene is most reliably achieved through established cross-coupling methodologies that have been refined over decades.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This method is widely favored for its mild reaction conditions and tolerance of a broad range of functional groups. nrochemistry.com

The synthesis of this compound via the Sonogashira coupling typically involves the reaction between a 4-halophenoxybenzene and a source of the ethynyl (B1212043) group. The reactivity of the aryl halide is a key factor, with the general trend being I > OTf > Br >> Cl. nrochemistry.comyoutube.com Therefore, 4-iodophenoxybenzene or 4-bromophenoxybenzene are common starting materials.

For the alkyne component, a protected terminal alkyne such as trimethylsilylacetylene (B32187) (TMSA) is frequently used. The TMS group prevents self-coupling of the alkyne (Glaser coupling) and is readily removed in a subsequent step. scispace.com An amine base, which often doubles as the solvent, is essential for the reaction.

Table 1: Key Starting Materials and Reagents in Sonogashira Synthesis of this compound

| Component | Example(s) | Function |

| Aryl Halide | 4-Iodophenoxybenzene, 4-Bromophenoxybenzene | Provides the phenoxybenzene scaffold. |

| Alkyne Source | Trimethylsilylacetylene (TMSA), Phenylacetylene | Provides the ethynyl group. |

| Base | Triethylamine (B128534) (TEA), Diisopropylamine (DIPA), Piperidine (B6355638) | Deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct. |

| Solvent | Tetrahydrofuran (B95107) (THF), N,N-Dimethylformamide (DMF), Triethylamine | Provides the reaction medium. |

The efficacy of the Sonogashira coupling hinges on a dual-catalyst system. wikipedia.org A palladium(0) complex serves as the primary catalyst, while a copper(I) salt acts as a co-catalyst, which increases the reaction rate. wikipedia.org

Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). libretexts.org When a Pd(II) source like Pd(PPh₃)₂Cl₂ is used, it is reduced in situ to the active Pd(0) species by reagents in the mixture, such as an amine or a phosphine (B1218219) ligand. wikipedia.org The most prevalent co-catalyst is copper(I) iodide (CuI). nrochemistry.com

Table 2: Common Catalyst Systems for Sonogashira Coupling

| Catalyst / Co-catalyst | Chemical Formula | Role | Typical Loading |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Primary cross-coupling catalyst | 0.5 - 5 mol% |

| Palladium Catalyst | Pd(PPh₃)₄ | Primary cross-coupling catalyst | 0.5 - 5 mol% |

| Copper Co-catalyst | CuI | Activates the alkyne, facilitates transmetalation | 1 - 10 mol% |

Sonogashira reactions are known for their operational simplicity and can often be carried out under mild conditions. wikipedia.org Many couplings proceed efficiently at room temperature, although heating may be required for less reactive substrates like aryl bromides. wikipedia.orgnrochemistry.com

The choice of solvent can influence reaction rates and yields. While the amine base can sometimes be used as the solvent, co-solvents like THF or DMF are common. ijnc.irnrochemistry.com To prevent the oxidative degradation of the Pd(0) catalyst and the undesirable homocoupling of the alkyne, the reaction is typically performed under an inert atmosphere, such as argon or nitrogen. organic-chemistry.org

Table 3: Optimized Reaction Conditions

| Parameter | Typical Range / Condition | Rationale |

| Temperature | Room Temperature to 70°C | Balances reaction rate with catalyst stability and side reactions. ijnc.irnrochemistry.com |

| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. organic-chemistry.org |

| Solvent | THF, DMF, Triethylamine | Solubilizes reactants and facilitates the reaction. |

| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and reaction temperature. nrochemistry.comnih.gov |

The widely accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodophenoxybenzene) to form a Pd(II) intermediate. nrochemistry.comyoutube.com

Transmetalation: This Pd(II) complex then reacts with a copper(I) acetylide species (formed in the copper cycle). The acetylide group is transferred from copper to palladium, displacing the halide and forming a new Pd(II)-alkynyl complex. nrochemistry.com

Reductive Elimination: This intermediate undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgnrochemistry.com

The Copper Cycle:

Acid-Base Reaction: The terminal alkyne reacts with the amine base, resulting in deprotonation to form an acetylide anion. nrochemistry.com

Formation of Copper Acetylide: The acetylide anion reacts with the Cu(I) salt (e.g., CuI) to produce a copper(I) acetylide intermediate. wikipedia.org This species is the key nucleophile that participates in the transmetalation step of the palladium cycle. hes-so.ch

Upon completion of the reaction, a standard workup and purification procedure is employed. A general protocol involves diluting the reaction mixture with a solvent like diethyl ether and filtering it through a pad of celite to remove insoluble catalyst residues and salts. nrochemistry.com

The filtrate is then typically washed sequentially with aqueous solutions, such as saturated ammonium (B1175870) chloride (to remove the copper catalyst) and brine. nrochemistry.comscispace.com The organic layer is separated, dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure. nrochemistry.com

The resulting crude product is often purified by flash column chromatography on silica (B1680970) gel to isolate the pure this compound. nrochemistry.comscispace.com If a silyl-protected alkyne like TMSA was used, a deprotection step is necessary. This is commonly achieved by treating the silylated product with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol, followed by purification. scispace.com

Nucleophilic Substitution for Phenoxy Group Introduction

The creation of the ether linkage in this compound is commonly achieved through nucleophilic substitution reactions. This approach typically involves the reaction of a phenoxide with an ethynyl-substituted aryl compound or vice-versa. The efficiency of this transformation is highly dependent on the choice of starting materials, reaction conditions, and the underlying reaction mechanism.

Alternative Starting Materials (e.g., 4-ethynylphenol (B7805692), 4-halophenylacetylene)

Two primary pathways involving nucleophilic substitution can be envisioned for the synthesis of this compound.

Pathway 1: Using 4-ethynylphenol: This strategy involves the deprotonation of 4-ethynylphenol to form the corresponding phenoxide ion. This potent nucleophile can then react with an activated or unactivated halobenzene (e.g., fluorobenzene, chlorobenzene, bromobenzene, or iodobenzene) to form the desired diaryl ether. This is a variation of the classic Williamson ether synthesis.

Pathway 2: Using 4-halophenylacetylene: In this alternative route, phenol (B47542) is converted into a phenoxide nucleophile, which then attacks a 4-halophenylacetylene (e.g., 4-bromophenylacetylene or 4-iodophenylacetylene). For less reactive aryl halides, this reaction often requires catalytic conditions, characteristic of Ullmann-type condensations. google.com

The choice between these pathways may be dictated by the commercial availability and cost of the starting materials, as well as the reactivity of the specific substrates.

Basic Conditions and Solvent Systems (e.g., KOH, NaH, DMSO, DMF, THF)

The formation of the nucleophilic phenoxide is a critical step that requires a suitable base. The selection of the base and solvent system can significantly influence reaction rates and yields.

Bases: Strong bases are necessary to quantitatively deprotonate the phenolic hydroxyl group. Common choices include alkali metal hydroxides like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), or stronger bases such as sodium hydride (NaH). google.com NaH offers the advantage of an irreversible deprotonation, driving the reaction forward.

Solvents: Polar aprotic solvents are generally preferred for these substitution reactions. Solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are effective at solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion. In some cases, a mixture of a high-boiling polar solvent and an aromatic hydrocarbon is used. google.com

The table below summarizes common conditions for phenoxy group introduction via nucleophilic substitution.

| Component | Examples | Role in Reaction |

| Base | Potassium Hydroxide (KOH), Sodium Hydride (NaH) | Deprotonates the phenol to generate the nucleophilic phenoxide. |

| Solvent | DMSO, DMF, THF | Solvates the counter-ion and facilitates the nucleophilic attack. |

| Catalyst | Copper (Cu) powder/salts | Often required for reactions involving less reactive aryl halides (Ullmann condensation). google.com |

Mechanistic Considerations

The mechanism of the nucleophilic substitution depends on the substrates and conditions employed.

Nucleophilic Aromatic Substitution (SNAr): If the aryl halide contains strong electron-withdrawing groups positioned ortho or para to the halogen, the reaction can proceed via the SNAr mechanism. This two-step process involves the attack of the phenoxide to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the halide leaving group.

Ullmann Condensation: When using less reactive aryl halides, such as 4-bromophenylacetylene, the reaction often requires a copper catalyst. google.com The classical Ullmann ether synthesis involves the reaction of a sodium or potassium phenoxide with an aryl halide in the presence of copper powder or copper(I) salts at high temperatures. google.com The exact mechanism is complex but is thought to involve the formation of an organocopper intermediate.

Emerging Synthetic Approaches and Innovations

While classical methods are well-established, the field of organic synthesis is continually seeking greener, more efficient, and innovative methodologies. Electrosynthesis represents one such frontier, offering potential advantages over traditional chemical routes.

Electrosynthesis Approaches

Electrosynthesis, the use of electricity to drive chemical reactions, is an emerging sustainable technology in organic chemistry. oaepublish.com It can offer mild reaction conditions and high selectivity, often avoiding the need for stoichiometric chemical oxidants or reductants. wikipedia.orgresearchgate.net While a dedicated electrosynthetic protocol for this compound is not prominently featured in the literature, the principles of electrochemical cross-coupling reactions could be adapted for its synthesis. Organic electrosynthesis relies on the precise control of potential at an electrode surface to generate reactive intermediates. acs.org

Electrolysis Cell Configurations and Electrode Materials

The practical application of electrosynthesis is critically dependent on the design of the electrochemical cell and the choice of electrode materials. nih.gov These factors directly impact reaction efficiency, selectivity, and scalability. nih.gov

Electrolysis Cell Configurations: The setup of an electrochemical cell is fundamental to controlling the reaction environment. acs.org

Undivided Cell: This is the simplest configuration, where the anode and cathode are placed in the same compartment. Undivided cells are commercially available and are often used for scalable syntheses due to their simplicity and lower resistance. nih.gov

Divided Cell: In this setup, the anodic and cathodic compartments are separated by a porous membrane or frit (e.g., sintered glass, porous porcelain). wikipedia.org This separation is crucial when the starting materials or products of the desired reaction are susceptible to undesired reactions at the counter electrode. wikipedia.orgoaepublish.com

Flow Cell: For continuous synthesis, flow reactors are employed where the reactant solution is pumped through the cell. acs.org Flow cells offer enhanced control over reaction parameters and can lead to improved performance and scalability. acs.org

The following table compares different electrolysis cell configurations.

| Cell Type | Description | Advantages | Disadvantages |

| Undivided | Anode and cathode are in a single compartment. nih.gov | Simple design, lower internal resistance, commercially available. nih.gov | Potential for undesired side reactions of products/reactants at the counter electrode. |

| Divided | Anode and cathode are in separate chambers, separated by a membrane. wikipedia.org | Prevents interference between anodic and cathodic reactions, can improve selectivity. wikipedia.orgoaepublish.com | Higher internal resistance, more complex setup, higher energy consumption. oaepublish.com |

| Flow | Reactants are continuously pumped through the cell. acs.org | Excellent for scalability, enhanced mass and heat transfer, precise control. acs.org | More complex equipment required. |

Electrode Materials: The choice of electrode material is a critical parameter that significantly influences the outcome of an electrosynthetic reaction. nih.govacs.org An ideal electrode should be conductive, stable, and have a wide potential window, while also being cost-effective. acs.org

Anode (Oxidation): Common anode materials include carbon-based electrodes (like graphite (B72142) and glassy carbon) and platinum. wikipedia.orgnih.gov Graphite is often favored due to its low cost and high overpotential for oxygen evolution in aqueous media. wikipedia.org

Cathode (Reduction): Platinum, lead, stainless steel, and carbon are frequently used as cathodes. wikipedia.orgnih.gov The selection often depends on the need to avoid competing reactions, such as the hydrogen evolution reaction (HER). nih.gov For example, materials with a high overpotential for hydrogen formation, like lead, can be effective in promoting the desired reduction. wikipedia.org

The table below details common electrode materials used in organic electrosynthesis.

| Electrode Material | Common Use | Key Characteristics |

| Graphite/Carbon | Anode/Cathode | Inexpensive, large surface area, high overpotential for O₂/H₂ evolution. wikipedia.orgnih.gov |

| Platinum (Pt) | Anode/Cathode | High conductivity, chemically inert, broad potential window. nih.gov |

| Stainless Steel | Cathode | Cost-effective, robust. nih.gov |

| Silver (Ag) | Cathode | Shows electrocatalytic activity for reductive cleavage of C-X bonds. acs.org |

| Copper (Cu) | Cathode | Can show electrocatalytic properties for C-N bond formation. acs.org |

Electrolyte Systems and Additives

In the electrochemical synthesis of aryl alkynes, the electrolyte system is a critical component that facilitates charge transfer, influences reaction pathways, and ensures the stability of reactive intermediates. While specific studies detailing the electrochemical synthesis of this compound are not widely documented, the principles of organic electrosynthesis for similar C-C bond formations provide a framework for a potential system.

A typical electrolyte system consists of a solvent, a supporting electrolyte, and potentially additives.

Solvents: The solvent must be able to dissolve the reactants and the supporting electrolyte, possess a wide electrochemical window (i.e., be resistant to oxidation and reduction), and be chemically inert under the reaction conditions. For organic reactions, polar aprotic solvents such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common choices.

Supporting Electrolytes: These are salts that are added to the solution to increase its conductivity. They are typically composed of an inert cation and anion. Tetraalkylammonium salts, such as tetrabutylammonium tetrafluoroborate (B81430) (TBABF₄) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), are frequently used due to their high solubility in organic solvents and their electrochemical stability.

Additives: Additives can be used to improve selectivity, enhance reaction rates, or protect the electrode surfaces. For instance, a proton source or a specific base might be added to control the reactivity of intermediates in the reaction mechanism.

For a hypothetical electrochemical synthesis of this compound, the selection of these components would be crucial for optimizing the reaction's efficiency and yield.

Controlled Current Electrolysis and Reaction Parameters

Controlled current electrolysis, or galvanostatic electrolysis, is a technique where a constant current is applied between the electrodes. This method allows for direct control over the reaction rate. The key parameters that must be optimized for a successful synthesis are interdependent and crucial for maximizing product yield and minimizing side reactions.

Key Reaction Parameters:

Current Density (mA/cm²): This parameter dictates the rate of electron transfer at the electrode surface. An optimal current density is essential; if it is too high, it can lead to side reactions and electrode fouling, while a density that is too low results in impractically long reaction times.

Charge Passed (F/mol): The total charge passed through the cell, measured in Faradays per mole of the limiting reactant, determines the extent of the reaction. Stoichiometrically, a one-electron process requires 1 F/mol. However, in practice, this value is often optimized experimentally to account for inefficiencies and side reactions.

Temperature: Reaction temperature affects reaction kinetics and the stability of intermediates. Optimization is required to find a balance between achieving a desirable reaction rate and preventing the degradation of reactants or products.

Electrode Material: The choice of anode and cathode material is critical. Carbon-based materials (like glassy carbon or graphite) and platinum are common for oxidation and reduction processes, respectively, due to their chemical inertness and catalytic properties.

The optimization of these parameters is essential for developing an efficient galvanostatic protocol for synthesizing this compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. organic-chemistry.orgsciforum.net This method is particularly effective for transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which is a primary route for synthesizing aryl alkynes like this compound. rsc.orgorganic-chemistry.org Microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which can overcome activation energy barriers more effectively than traditional oil-bath heating. mdpi.com

Catalyst Systems under Microwave Irradiation

The synthesis of this compound via a microwave-assisted Sonogashira coupling involves the reaction of a 4-phenoxy-substituted aryl halide (e.g., 1-iodo-4-phenoxybenzene) with a terminal alkyne. The choice of catalyst is paramount for the reaction's success.

Palladium Catalysts: Palladium complexes are the most common catalysts for Sonogashira reactions. libretexts.org Pre-catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are frequently used. libretexts.org The active catalyst is a Pd(0) species, which is generated in situ.

Copper Co-catalysts: Traditionally, a copper(I) salt, such as copper(I) iodide (CuI), is used as a co-catalyst. libretexts.orgrsc.org The copper acetylide intermediate is more reactive towards the palladium complex, accelerating the catalytic cycle. However, its presence can sometimes lead to the undesirable homocoupling of the alkyne.

Ligands: Phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity. The choice of ligand can influence the reaction's efficiency, with bulky and electron-rich phosphines often improving catalytic activity, especially for less reactive aryl bromides or chlorides. researchgate.net

Copper-Free Systems: To avoid alkyne homocoupling, copper-free Sonogashira protocols have been developed. These often require a different choice of base or ligand and may be particularly well-suited for microwave conditions where reaction times are short. mdpi.com

Under microwave irradiation, catalyst loading can often be reduced, contributing to a more sustainable and cost-effective process. kaust.edu.sa

Optimization of Microwave Reaction Conditions

Optimizing reaction conditions is key to maximizing the yield and purity of this compound in a microwave-assisted synthesis. The primary parameters to consider include microwave power, temperature, and reaction time.

| Parameter | Range | Effect on Reaction |

| Temperature | 80 - 150 °C | Higher temperatures generally increase reaction rates, but excessive heat can lead to catalyst decomposition and side-product formation. |

| Microwave Power | 50 - 300 W | Power is adjusted to maintain the target temperature. Higher power allows for rapid heating to the set point. |

| Reaction Time | 5 - 30 min | Microwave heating drastically reduces reaction times from hours to minutes. organic-chemistry.org Time is optimized to ensure complete conversion without product degradation. |

| Solvent | DMF, Dioxane, Toluene (B28343), Water | The choice of solvent is critical as it must absorb microwave energy efficiently and dissolve the reactants and catalyst. Green solvents like water are increasingly used. rsc.org |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | The base is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed. Amine bases often serve as both the base and solvent. |

This table represents a typical optimization process for a microwave-assisted Sonogashira reaction for synthesizing an aryl alkyne. The optimal conditions would be determined experimentally for the specific synthesis of this compound.

The use of controlled microwave heating allows for precise and reproducible reaction conditions, making it a superior method for rapid optimization and synthesis. organic-chemistry.org

Synthetic Optimization and Efficiency

Yield Optimization Strategies in Cross-Coupling Reactions

Maximizing the yield of this compound in cross-coupling reactions like the Sonogashira coupling requires a systematic approach to optimization. Several factors can be manipulated to enhance the efficiency of the catalytic cycle and suppress competing side reactions.

Key Optimization Strategies:

Substrate Choice: The reactivity of the aryl halide is a critical factor. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. researchgate.net While more reactive, aryl iodides are also more expensive. The choice is often a balance between reactivity and cost.

Catalyst and Ligand Selection: The nature of the palladium catalyst and its associated ligands significantly impacts the reaction. For less reactive aryl halides (e.g., 1-bromo-4-phenoxybenzene), using catalysts with bulky, electron-rich phosphine ligands can improve the rate of oxidative addition, which is often the rate-determining step. researchgate.net Catalyst-controlled regioselectivity can also be a key factor in more complex molecules. rsc.orgelsevierpure.com

Reducing Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for process efficiency and sustainability. Optimization studies often aim to find the lowest possible catalyst loading that still provides a high yield in a reasonable time. kaust.edu.sa

Solvent and Base Effects: The polarity of the solvent can influence catalyst solubility and reaction rates. The choice of base is also critical; an appropriate base will facilitate the deprotonation of the alkyne without interfering with the catalyst or promoting side reactions.

Exclusion of Oxygen: The active Pd(0) catalyst can be sensitive to atmospheric oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation and improve yields, although some modern protocols have been developed to be effective under air. kaust.edu.sa

A typical experimental design for yield optimization would involve varying these parameters systematically, as shown in the representative table below.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Base | Temperature (°C) | Yield (%) |

| 1 | 1-Iodo-4-phenoxybenzene | PdCl₂(PPh₃)₂ (1%) | PPh₃ | TEA | 80 | 85 |

| 2 | 1-Bromo-4-phenoxybenzene | PdCl₂(PPh₃)₂ (1%) | PPh₃ | TEA | 80 | 45 |

| 3 | 1-Bromo-4-phenoxybenzene | Pd(dba)₂ (1%) | P(t-Bu)₃ | Cs₂CO₃ | 100 | 92 |

| 4 | 1-Bromo-4-phenoxybenzene | Pd(dba)₂ (0.5%) | P(t-Bu)₃ | Cs₂CO₃ | 100 | 88 |

This table is an illustrative example of a yield optimization study for a Sonogashira reaction, demonstrating how changing the aryl halide, catalyst system, and base can significantly impact the product yield. Specific values would need to be determined experimentally.

Catalyst System Selection and Performance

The Sonogashira reaction traditionally employs a dual catalyst system consisting of a palladium(0) complex and a copper(I) salt. wikipedia.orglibretexts.org

Palladium Catalysts: The primary catalyst is a palladium complex, which facilitates the oxidative addition of the aryl halide. libretexts.org Commonly used palladium sources include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]. wikipedia.orglibretexts.org The Pd(II) catalysts are reduced in situ to the active Pd(0) species. wikipedia.org More advanced catalyst systems may utilize bidentate phosphine ligands or N-heterocyclic carbenes (NHCs) which can offer greater stability and efficiency. libretexts.org

Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), serves as a co-catalyst. wikipedia.orghes-so.ch Its crucial role is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. wikipedia.orghes-so.ch This species is more reactive towards the palladium complex, thereby accelerating the rate-limiting transmetalation step and allowing the reaction to proceed under milder conditions, often at room temperature. wikipedia.orglucp.net

Copper-free Sonogashira modifications have also been developed, primarily to avoid the common side reaction of alkyne homocoupling (Glaser coupling), which is catalyzed by copper. libretexts.orgthalesnano.com These systems often require more specialized ligands or harsher reaction conditions. libretexts.org

Interactive Data Table: Comparison of Catalyst Systems for Sonogashira Coupling

Solvent Effects on Reaction Outcome

The choice of solvent is critical as it must solubilize a variety of components with different polarities, including the potentially lipophilic aryl halide, organometallic intermediates, and inorganic base salts. lucp.net The solvent can significantly influence reaction rates and yields. lucp.net

Commonly, amine bases such as triethylamine or piperidine are used in excess and can also serve as the solvent. mdpi.com In other cases, co-solvents are employed. Polar aprotic solvents like dimethylformamide (DMF) were used in early protocols, but can sometimes slow the reaction by competing with other ligands for coordination to the palladium center. lucp.net Non-polar solvents like toluene and benzene (B151609) are also effective and have been shown to provide excellent yields, particularly in copper-free systems where ligand displacement from the palladium complex is a concern. lucp.netmdpi.com The optimal solvent often depends on the specific substrates and catalyst system being used. For instance, in the coupling of bromobenzene, a switch from triethylamine to N-methylpyrrolidinone (NMP) or toluene was necessary to achieve a satisfactory yield. mdpi.com

Interactive Data Table: Effect of Solvents on a Model Sonogashira Reaction

Temperature Control and Decomposition Avoidance

A key advantage of the copper co-catalyzed Sonogashira reaction is its ability to proceed under mild temperature conditions, often at or slightly above room temperature. wikipedia.org This is particularly true for more reactive aryl halides like aryl iodides. wikipedia.org The use of less reactive substrates, such as aryl bromides, typically requires elevated temperatures to achieve reasonable reaction rates. wikipedia.orgmdpi.com

However, temperature must be carefully controlled. High temperatures can lead to the decomposition of catalysts and substrates. Ethynylated aromatic compounds, while often designed for high-temperature applications, can undergo exothermic polymerization at elevated temperatures, which in a synthetic context could lead to runaway reactions and the formation of undesired oligomeric or polymeric byproducts. scispace.com The thermal stability of the target molecule, this compound, and any intermediates must be considered. Assessing the thermal decomposition temperature is a critical aspect of ensuring reaction safety and product purity. bibliotekanauki.pl For many aryl acetylenes, polymerization can be initiated thermally, highlighting the need to maintain the lowest effective temperature during synthesis and purification. scispace.com

Reproducibility and Contradiction Resolution in Reactivity Data of Derivatives

Reproducibility is a significant challenge in cross-coupling catalysis, including the synthesis of this compound and its derivatives. Seemingly minor variations in reagent purity, catalyst activity, or reaction setup can lead to significant discrepancies in yields and reaction times reported across different studies. Resolving these contradictions requires a systematic and rigorous approach to studying the reaction mechanism and parameters.

Validation of Reaction Conditions

To ensure reproducibility and resolve conflicting data, reaction conditions must be rigorously validated. This involves a systematic optimization process where each parameter is varied independently. Modern techniques facilitate this process; for example, continuous flow reactors can be used for rapid catalyst and parameter screening. thalesnano.com By "on the fly" modification of conditions like temperature and pressure, an optimal set of validated conditions can be identified efficiently. thalesnano.com The validation process typically involves screening:

Catalyst Loading: Determining the minimum amount of palladium and copper needed for efficient conversion.

Base Selection: Comparing different organic and inorganic bases to find one with optimal strength and solubility. mdpi.com

Solvent Screening: Testing a matrix of solvents to identify the one that provides the best balance of solubility and reactivity. lucp.net

Temperature and Time Profiles: Analyzing the reaction progress over time at various temperatures to establish the ideal reaction profile.

Byproduct Identification and Competing Pathways

A primary source of contradictory reactivity data is the presence of unidentified byproducts arising from competing reaction pathways. In the Sonogashira coupling, the most common side reaction is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling). thalesnano.com This pathway is particularly prevalent in copper-catalyzed systems and can be suppressed by using copper-free conditions. thalesnano.com

Other competing pathways can also exist. Studies on aryl bromide couplings under copper-free conditions have revealed two potential pathways: the desired deprotonation pathway leading to the Sonogashira product, and a competing carbopalladation pathway that can produce enyne byproducts. researchgate.net Identifying these byproducts through techniques like GC-MS and NMR spectroscopy is essential for understanding the reaction mechanism and developing strategies to favor the desired pathway, thereby improving reproducibility.

Kinetic Studies and Intermediate Detection

Kinetic studies are fundamental to understanding the reaction mechanism and resolving discrepancies in reactivity. By measuring reaction rates under different reactant and catalyst concentrations, the rate law can be determined, providing insight into the rate-determining step. The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

Palladium Cycle: Involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the copper acetylide, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Copper Cycle: Involves the deprotonation of the terminal alkyne by the base and subsequent formation of the key copper(I) acetylide intermediate. libretexts.org

Detecting and characterizing key intermediates, such as the copper acetylide and various palladium-phosphine or palladium-alkynyl complexes, provides direct evidence for the proposed mechanism. hes-so.ch Understanding the stability and reactivity of these intermediates under different conditions (e.g., in different solvents or with different ligands) is crucial for explaining why certain conditions favor high yields and others fail, thus helping to resolve contradictions in the literature.

Chemical Reactions and Mechanistic Studies of 1 Ethynyl 4 Phenoxybenzene

Ethynyl (B1212043) Group Reactivity

The terminal alkyne functionality is the primary site of many chemical transformations of 1-Ethynyl-4-phenoxybenzene, engaging in a variety of reactions that lead to the formation of new chemical bonds and complex molecular architectures.

Nucleophilic Addition Reactions and New Carbon-Carbon Bond Formation

The terminal proton of the ethynyl group in this compound is weakly acidic and can be removed by a strong base to form a potent carbon nucleophile, the corresponding acetylide anion. This anion is a powerful tool for the formation of new carbon-carbon bonds through nucleophilic addition to electrophilic centers, most notably carbonyl carbons in aldehydes and ketones.

This reaction proceeds via the attack of the acetylide anion on the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon single bond and a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields a propargyl alcohol. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular frameworks.

| Reactant (Electrophile) | Product Class | Significance |

| Aldehyde (e.g., Acetaldehyde) | Secondary Propargyl Alcohol | Formation of a new stereocenter |

| Ketone (e.g., Acetone) | Tertiary Propargyl Alcohol | Construction of quaternary carbon centers |

Role as Nucleophile or Electrophile

The ethynyl group of this compound predominantly exhibits nucleophilic character. Following deprotonation, the resulting acetylide anion is a strong nucleophile, readily participating in reactions with a wide range of electrophiles. This is the most common mode of reactivity for terminal alkynes in the formation of new bonds.

While alkynes can, in principle, act as electrophiles, this is generally observed only when the alkyne is substituted with strong electron-withdrawing groups, which is not the case for this compound. Therefore, its role as an electrophile in reactions such as Michael additions is not a prominent feature of its chemistry.

Click Chemistry Applications (e.g., Huisgen Cycloaddition for Polymer Synthesis)

This compound is a valuable monomer in the synthesis of polymers through the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry." This reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. The high efficiency, regioselectivity (predominantly the 1,4-isomer), and mild reaction conditions of this transformation make it ideal for polymerization.

In a typical polymerization scheme, this compound can be reacted with a difunctional or multifunctional azide monomer. The resulting polymer, a polytriazole, incorporates the phenoxybenzene moiety as a repeating side group, influencing the polymer's physical and chemical properties, such as solubility, thermal stability, and optical characteristics. These materials have potential applications in advanced materials and electronics.

Aromatic Ring Reactivity

The two benzene (B151609) rings in this compound are susceptible to electrophilic attack, though their reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution Reactions (e.g., Bromination)

The phenoxy group is an activating, ortho-, para-directing substituent due to the electron-donating resonance effect of the oxygen atom's lone pairs. Conversely, the ethynyl group is a deactivating, meta-directing substituent due to its electron-withdrawing inductive effect. In electrophilic aromatic substitution reactions, such as bromination, the powerful activating effect of the phenoxy group dominates, directing incoming electrophiles primarily to the ortho and para positions of the phenoxy-substituted ring.

The probable outcome of the monobromination of this compound would be the substitution at the positions ortho and para to the phenoxy group on that same ring. The other phenyl ring is less activated.

Predicted Regioselectivity of Monobromination:

| Position of Substitution | Influence of Phenoxy Group | Influence of Ethynyl Group | Predicted Outcome |

| Ortho (to phenoxy) | Activating, Directing | - | Major Product |

| Para (to phenoxy) | Activating, Directing | - | Major Product |

| Meta (to phenoxy) | - | - | Minor Product |

| On the ethynyl-substituted ring | Deactivated | Meta-directing | Minor Product |

Regioselectivity and Substituent Effects in Ion-Molecule Reactions

In the gas phase, the reactivity and regioselectivity of this compound can be probed through ion-molecule reactions studied by mass spectrometry. Research by Michela Begala and colleagues investigated the reactions of the α-phenylvinyl cation with various monosubstituted benzenes. nih.gov While this compound was not the primary focus, the study provides insights into how substituents like the phenoxy group direct the reaction.

The study found that electron-donating groups, such as the phenoxy group (by analogy to hydroxy and amino groups in the study), strongly direct the incoming electrophilic ion to the ortho position of the aromatic ring. nih.gov This regioselectivity is attributed to the ability of the substituent to stabilize the intermediate arenium ion through resonance. The formation of an adduct ion, followed by collision-induced dissociation, can reveal the position of the attack. For a substrate like this compound, the reaction with an electrophilic ion in the gas phase would be expected to show a high degree of ortho-substitution on the phenoxy-substituted ring, demonstrating the powerful directing effect of the phenoxy group even in the absence of a solvent.

Based on a comprehensive search of the available scientific literature, it is not possible to generate a detailed article on the chemical reactions of "this compound" that strictly adheres to the specified outline. The research findings required to populate the requested sections and subsections for this specific compound are not present in the public domain.

The topics outlined, such as computational modeling for regioselectivity, studies with deuterated analogs, and various rhodium-catalyzed transformations, are well-established areas of chemical research. However, published studies applying these specific methodologies to this compound could not be located.

Therefore, generating an article with thorough, informative, and scientifically accurate content as instructed is not feasible without deviating from the strict constraints of focusing solely on "this compound" and the provided outline.

Catalyzed Transformations

Oxidation Reactions (e.g., Sulfur Atom Oxidation in related compounds)

While direct studies on the oxidation of this compound are not extensively documented in publicly available literature, significant insights can be drawn from research on structurally related compounds, particularly those containing a sulfur atom. The selective oxidation of a sulfur atom in molecules bearing other reactive functional groups, such as an ethynyl group, presents a unique chemical challenge. The primary focus of such studies is often the conversion of thioethers (sulfides) to sulfoxides and subsequently to sulfones, which are valuable intermediates in organic synthesis.

Research into the oxidation of alkynyl phenyl sulfides, which share the key structural motifs of an aryl group and an ethynyl group with this compound, provides a relevant analogue for understanding potential oxidation pathways. A significant challenge in the oxidation of these compounds is the potential for the alkyne moiety to undergo oxidative cleavage or other unwanted side reactions. Therefore, the choice of oxidizing agent and reaction conditions is crucial for achieving chemoselectivity, favoring the oxidation of the sulfur atom while preserving the triple bond.

Initial attempts to oxidize alkynyl phenyl sulfides using common oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA), oxone, and sodium periodate (B1199274) have proven to be largely unsuccessful. These reagents tend to be unreactive towards the sulfur atom in these specific substrates, likely due to the deactivating effect of the adjacent acetylene (B1199291) group. This observation highlights the electronic influence of the ethynyl group on the reactivity of the thioether.

A successful approach to the selective oxidation of alkynyl phenyl sulfides to their corresponding sulfoxides involves the use of trans-2-(phenylsulfonyl)-3-phenyloxaziridine, commonly known as the Davis reagent. researchgate.net This reagent has been shown to effectively oxidize the sulfur atom in these challenging substrates in high yields, without affecting the alkyne functionality. researchgate.net The reactions are typically carried out at elevated temperatures, for example, at 60°C, to achieve the desired transformation. researchgate.net This method demonstrates that with the appropriate choice of a specialized oxidizing agent, selective oxidation of the sulfur atom in a molecule containing an ethynyl group is feasible.

The successful oxidation of these related compounds suggests that a sulfur-containing derivative of this compound could likely be selectively oxidized at the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone. The specific conditions for such a reaction would likely require careful optimization to ensure the integrity of the ethynyl and phenoxy groups.

The table below summarizes the findings from the oxidation of various alkynyl phenyl sulfides, illustrating the efficacy of trans-2-(phenylsulfonyl)-3-phenyloxaziridine in these transformations.

Table 1: Oxidation of Alkynyl Phenyl Sulfides

| Substrate | Oxidizing Agent | Reaction Conditions | Product | Yield (%) |

| 1-(Phenylthio)oct-1-yne | trans-2-(Phenylsulfonyl)-3-phenyloxaziridine | 60°C | 1-(Phenylsulfinyl)oct-1-yne | 95 |

| 1-Cyclohexyl-2-(phenylthio)acetylene | trans-2-(Phenylsulfonyl)-3-phenyloxaziridine | 60°C | 1-Cyclohexyl-2-(phenylsulfinyl)acetylene | 92 |

| 1-(Phenylthio)-2-(trimethylsilyl)acetylene | trans-2-(Phenylsulfonyl)-3-phenyloxaziridine | 60°C | 1-(Phenylsulfinyl)-2-(trimethylsilyl)acetylene | 88 |

This data underscores the utility of specific oxaziridine (B8769555) reagents in achieving selective sulfur oxidation in complex molecules containing sensitive functional groups like alkynes. These findings provide a strong basis for predicting the behavior of sulfur-containing derivatives of this compound in similar oxidation reactions.

Polymerization Studies of 1 Ethynyl 4 Phenoxybenzene

Polymerization Mechanisms and Catalysts

The polymerization of 1-ethynyl-4-phenoxybenzene and related monosubstituted acetylenes is predominantly achieved through transition metal catalysis. The choice of catalyst and co-catalyst plays a critical role in the polymerization process, influencing reaction efficiency, polymer yield, molecular weight, and the microstructure of the final polymer.

Transition metal complexes, particularly those of rhodium, tungsten, and molybdenum, are effective catalysts for the polymerization of acetylene (B1199291) derivatives. researchgate.net These catalysts operate through different mechanisms, such as insertion polymerization or metathesis, to produce high molecular weight polymers with conjugated backbones. nih.gov The selection of the catalytic system is crucial for controlling the polymer's properties. researchgate.net

Rhodium(I)-based catalysts are highly efficient and versatile for the polymerization of terminal ethynyl (B1212043) compounds, including this compound. tandfonline.comacs.org These catalysts are known for their high tolerance to various functional groups present in the monomer, allowing for the synthesis of a wide range of functionalized polyacetylenes. researchgate.nettandfonline.com A notable example is the use of a Rh(I) complex for the polymerization of this compound, which yields a polymer with a conjugated polyene structure. acs.org

Table 1: Polymerization of this compound using a Rh(I) Complex Catalyst

| Parameter | Value |

|---|---|

| Monomer | This compound |

| Catalyst | Rh(I) Complex |

| Polymer | Poly(this compound) |

| Structure | Conjugated polyene with bulky side substituents |

| Source | acs.org |

Tungsten- and molybdenum-based catalysts are also widely used for the polymerization of substituted acetylenes. nih.govmdpi.com These catalysts, often in the form of metal halides like WCl₆ and MoCl₅, typically function through a metathesis mechanism. nih.gov While both are effective, their catalytic activity can vary depending on the specific monomer. For instance, in the polymerization of 4-ethynylbiphenyl, a structurally similar monomer to this compound, tungsten-based catalysts were found to be more effective than molybdenum-based ones. nih.gov This suggests a similar trend could be expected for this compound. These catalysts are essential components in various chemical transformations, including olefin metathesis and hydrotreating processes. epo.orgmdpi.com

The activity of tungsten and molybdenum catalysts can be significantly enhanced by the use of co-catalysts. Organoaluminum compounds, such as ethylaluminum dichloride (EtAlCl₂), have demonstrated high co-catalytic activity in the polymerization of substituted acetylenes. For the polymerization of 4-ethynylbiphenyl with WCl₆ or MoCl₅, EtAlCl₂ proved to be an effective co-catalyst, increasing the reaction efficiency.

A key advantage of certain transition metal catalysts is their tolerance to different chemical functionalities and their ability to control the polymer's microstructure. Rhodium-based catalysts, in particular, exhibit high tolerance to the reaction medium and various functional groups on the monomer. researchgate.nettandfonline.com This robustness allows for the polymerization of a diverse range of substituted acetylenes without significant side reactions or catalyst deactivation. tandfonline.com Furthermore, these catalysts are known to produce polyacetylenes with high microstructure uniformity. researchgate.nettandfonline.com The use of insertion catalysts like [Rh(cod)OMe]₂ typically results in polymers with long head-to-tail sequences, leading to a more regular polymer structure. nih.gov In contrast, metathesis catalysts such as WCl₄/Ph₄Sn can produce polymers with a mix of head-to-head and tail-to-tail linkages. nih.gov

While transition metal catalysis is the primary method for polymerizing this compound, it is worth noting a related phenomenon of spontaneous polymerization observed in other ethynyl-aromatic compounds. For example, ethynylpyridine derivatives can undergo spontaneous polymerization without the need for an external initiator or catalyst. researchgate.net This process is often initiated by the quaternization of the nitrogen atom in the pyridine (B92270) ring, which activates the acetylenic triple bond towards polymerization. researchgate.net Aromatic polynitroso compounds also exhibit spontaneous polymerization at room temperature to form azodioxy-linked polymers. nih.gov This type of polymerization highlights an alternative pathway for creating conjugated polymers from activated monomers. nih.gov

Inhibition of Polymerization Reactions

The polymerization of reactive monomers such as this compound can be undesirable during storage and purification processes. To prevent spontaneous or premature polymerization, chemical inhibitors are frequently added. These substances work by intercepting the reactive intermediates that propagate the polymerization chain reaction.

Commonly employed polymerization inhibitors fall into several chemical classes, including phenolic compounds, amines, and stable free-radical compounds. Phenolic inhibitors, such as hydroquinone (B1673460) and its derivatives, function through a hydrogen transfer reaction. They donate a hydrogen atom to a growing polymer radical, which halts the chain propagation and forms a stable, non-reactive phenoxyl radical. The effectiveness of phenolic inhibitors can be enhanced by the presence of oxygen.

Amine-based inhibitors also operate via hydrogen transfer to terminate radical chains. A notable example is diethylhydroxylamine, which is effective in preventing polymerization. Another important class of inhibitors includes stable free radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). These molecules act as potent radical scavengers, rapidly reacting with and neutralizing carbon-centered radicals that would otherwise continue the polymerization process. The choice of inhibitor depends on the specific monomer, the polymerization conditions to be avoided, and the method by which the inhibitor will eventually be removed before intended polymerization.

Characterization of Poly(this compound)

The successful synthesis of poly(this compound), hereafter referred to as poly(EPB), is confirmed through extensive structural analysis using various instrumental methods. tandfonline.com

Spectroscopic Characterization of Polymer Structure (e.g., ¹H-NMR, ¹³C-NMR, IR, UV-Vis)

Spectroscopic analysis provides definitive evidence for the conversion of the this compound monomer into its polymeric form. tandfonline.com

Infrared (IR) Spectroscopy: The IR spectrum of poly(EPB) shows the disappearance of the characteristic absorption peaks for the acetylenic C≡C and ≡C-H stretching, which are present in the monomer. tandfonline.com Concurrently, a new intense peak appears at 1587 cm⁻¹, which is attributed to the C=C stretching frequency of the newly formed conjugated polymer backbone. tandfonline.com Other significant peaks confirm the integrity of the side chains, including aromatic =C-H stretching frequencies at 3036 and 3059 cm⁻¹ and a strong absorption at 1238 cm⁻¹ corresponding to the C-O-C linkage of the phenoxy group. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum of poly(EPB) in deuterated chloroform (B151607) (CDCl₃) displays broad peaks in the range of 6.0–7.8 ppm. tandfonline.com This region corresponds to the overlapping signals from the aromatic protons of the phenoxybenzene substituents and the vinyl protons of the conjugated polymer backbone. tandfonline.com The ¹³C-NMR spectrum similarly shows broad signals between 110-160 ppm, characteristic of the aromatic and vinylic carbons in the polymer structure. tandfonline.com

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of poly(EPB) in a dimethylformamide (DMF) solution is characteristic of a conjugated polymer, showing a broad π→π* absorption that extends up to 700 nm. tandfonline.com The spectrum exhibits a distinct absorption maximum (λ_max) at 352 nm. tandfonline.comtandfonline.com

| Technique | Observed Feature | Value/Range | Assignment |

|---|---|---|---|

| IR | C=C Stretch | 1587 cm⁻¹ | Conjugated Backbone |

| IR | =C-H Stretch | 3036, 3059 cm⁻¹ | Aromatic Protons |

| IR | C-O-C Stretch | 1238 cm⁻¹ | Aryl Ether Linkage |

| ¹H-NMR | Chemical Shift | 6.0 - 7.8 ppm | Aromatic and Vinyl Protons |

| ¹³C-NMR | Chemical Shift | 110 - 160 ppm | Aromatic and Vinylic Carbons |

| UV-Vis | Absorption Max (λ_max) | 352 nm | π→π* Transition |

Conjugated Polymer Backbone Analysis

The collective data from spectroscopic analyses confirm the structure of poly(EPB) as having a conjugated polyacetylene-type backbone with 4-phenoxyphenyl groups as substituents. tandfonline.com The polymerization process effectively converts the ethynyl group of the monomer into a polyene chain, which is the source of the polymer's unique electronic and optical properties. tandfonline.com The absence of acetylenic signals in the IR spectrum, coupled with the appearance of the C=C backbone vibration and the characteristic broad π→π* transition in the UV-Vis spectrum, provides a clear indication of this conjugated system. tandfonline.comtandfonline.com

Solubility in Organic Solvents

Unlike the intractable parent polyacetylene, the presence of the bulky phenoxybenzene substituent on the poly(EPB) backbone enhances its processability by rendering it soluble in a variety of common organic solvents. tandfonline.comtandfonline.com The polymer was found to be completely soluble in solvents such as chloroform, tetrahydrofuran (B95107) (THF), ethyl acetate, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). tandfonline.com This solubility is a critical property, enabling the formation of thin films and facilitating its use in various applications. tandfonline.com

| Solvent | Solubility |

|---|---|

| Chloroform | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Ethyl Acetate | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Properties of Poly(this compound)

The conjugated nature of poly(EPB) gives rise to distinct electro-optical properties.

Electro-optical Properties

The electro-optical behavior of poly(EPB) is a direct consequence of its conjugated electronic structure. tandfonline.com

Photoluminescence: When dissolved in DMF, the polymer exhibits strong photoluminescence (PL). tandfonline.com The PL spectrum shows a maximum emission peak at 453 nm, which falls within the blue region of the visible spectrum. tandfonline.comtandfonline.com This emission corresponds to a photon energy of 2.74 eV. tandfonline.comtandfonline.com

Electronic Properties: The optical band gap of the polymer, determined from its absorption edge, is 3.02 eV. tandfonline.com Cyclic voltammetry data allows for the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For poly(EPB), the HOMO level was found to be at 5.45 eV, and the LUMO level was calculated to be at 2.43 eV. tandfonline.comtandfonline.com These properties are indicative of a semiconducting material with potential for use in optoelectronic devices. tandfonline.com

| Property | Value |

|---|---|

| Photoluminescence (PL) Maximum | 453 nm |

| Photon Energy at PL Maximum | 2.74 eV |

| Optical Band Gap | 3.02 eV |

| HOMO Energy Level | 5.45 eV |

| LUMO Energy Level | 2.43 eV |

Electrochemical Properties

The electrochemical behavior of poly(this compound) provides insights into its electronic structure and stability, which are important for its use in electronic devices.

Cyclic voltammetry studies of poly(this compound) reveal its redox behavior. The cyclic voltammograms of the polymer show irreversible oxidation and reduction peaks. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are key parameters that govern charge injection and transport in organic electronic materials. For poly(this compound), the HOMO and LUMO energy levels have been determined to be 5.43 eV and 2.72 eV, respectively. researchgate.net

The electrochemical stability window indicates the voltage range within which the material is stable and does not undergo irreversible oxidation or reduction. Poly(this compound) exhibits an electrochemically stable window in the range of -1.3 V to 1.3 V. researchgate.net

| Property | Value |

| HOMO Energy Level | 5.43 eV |

| LUMO Energy Level | 2.72 eV |

| Electrochemical Stability Window | -1.3 V to 1.3 V |

Thermal Stability and Char-Forming Tendency of Substituted Polyacetylenes

The thermal stability of poly(this compound), hereafter referred to as PEPHENO, has been investigated through thermogravimetric analysis (TGA), differential thermogravimetry (DTG), and differential thermal analysis (DTA) under a nitrogen atmosphere. tandfonline.com Research demonstrates that the introduction of bulky substituents, such as the phenoxy group in PEPHENO, significantly enhances the thermal stability of monosubstituted polyacetylenes. tandfonline.com This improvement is attributed to the steric hindrance provided by the bulky side groups, which restricts the movement of the polymer chains and increases the energy required for thermal degradation.

When compared to other monosubstituted polyacetylenes like polyphenylacetylene (PPA), polytolylacetylene (PETOL), and poly(1-ethynyl-naphthalene) (PEN), PEPHENO exhibits superior thermal stability. tandfonline.com This trend is consistent with the theoretical expectation that bulkier side groups will lead to more thermally robust polymers.

In addition to enhanced thermal stability, the char-forming tendency of these polymers also increases with the bulkiness of the side groups. tandfonline.com Upon heating under an inert atmosphere, PEPHENO and similar polyacetylenes with bulky substituents produce a higher yield of char residue. This is a valuable property for applications requiring materials with high thermal resistance and flame retardancy. The increased char yield is a direct consequence of the chemical structure, where the aromatic side groups contribute to the formation of a stable carbonaceous residue at elevated temperatures. tandfonline.com

| Polymer | Decomposition Temperature (°C) | Char Yield at 800°C (%) |

|---|---|---|

| Poly(this compound) (PEPHENO) | Data not specified in search results | Higher than PPA, PETOL, PEN |

| Polyphenylacetylene (PPA) | Data not specified in search results | Data not specified in search results |

| Polytolylacetylene (PETOL) | Data not specified in search results | Data not specified in search results |

| Poly(1-ethynyl-naphthalene) (PEN) | Data not specified in search results | Data not specified in search results |

Chiro-Optical Properties and Helical Conformation

Polyacetylenes with bulky side groups, including PEPHENO, exhibit fascinating chiro-optical properties, particularly when influenced by a chiral environment. tandfonline.com These properties are closely linked to the polymer's ability to adopt a helical conformation.

| Polymer | Chiral Solvent | Observation |

|---|---|---|

| Poly(this compound) (PEPHENO) | α(-)-pinene | Change in specific optical rotation of the solvent |

Host-Guest Interactions and Chiroptical Switching

While specific studies on host-guest interactions and chiroptical switching for poly(this compound) were not found in the provided search results, this is a known phenomenon in the broader class of substituted polyacetylenes. nih.govresearchgate.net The helical structure of these polymers can create chiral cavities capable of encapsulating guest molecules. This host-guest interaction can lead to chiroptical switching, where the optical properties of the system can be altered by the binding or release of a guest molecule. nih.gov It is plausible that PEPHENO could exhibit similar behavior, with its phenoxy side groups potentially influencing the nature of the host-guest complexation. The development of such systems could lead to applications in sensors and molecular recognition. nih.gov

Polymer Derivatives and Related Conjugated Systems

The versatility of polyacetylene chemistry allows for the synthesis of a wide range of derivatives and copolymers with tailored properties.

Polyacetylene Derivatives with Various Substituents

The properties of polyacetylenes can be finely tuned by introducing different substituents onto the acetylene monomer. acs.org In the case of this compound, further functionalization of the phenoxy ring could lead to a variety of new polymer derivatives. For instance, the introduction of electron-donating or electron-withdrawing groups could modify the electronic and optical properties of the resulting polymer. cambridge.org The synthesis of such derivatives would typically involve the preparation of the appropriately substituted this compound monomer, followed by polymerization. researchgate.net Polyacetylenes bearing phenoxy radicals have been synthesized and show solubility in common solvents. tandfonline.com The ability to create a diverse library of poly(this compound) derivatives opens up possibilities for materials with customized functionalities for applications in organic electronics and photonics. acs.org

Copolymers and Block Copolymers

Copolymerization represents another powerful strategy to modify the properties of polyacetylenes. mdpi.com By incorporating different monomer units into the polymer chain, it is possible to create random, alternating, or block copolymers with properties that are a combination of the individual homopolymers. For instance, copolymerizing this compound with other substituted acetylenes could lead to materials with improved processability, altered solubility, or unique optoelectronic characteristics. mdpi.com

Block copolymers, in particular, are of interest for their ability to self-assemble into ordered nanostructures. nih.gov While specific examples of copolymers or block copolymers containing this compound were not identified in the search results, the general principles of acetylene copolymerization are well-established. mdpi.com The synthesis of such materials would likely involve the sequential polymerization of the different monomers. The development of copolymers based on this compound could lead to new materials with advanced applications in nanotechnology and materials science.

Functionalization of Poly(phenylene) Structures

Post-polymerization modification is a critical strategy for tailoring the properties of conjugated polymers, including poly(phenylene) structures derived from this compound. This approach allows for the introduction of various functional groups onto a pre-synthesized polymer backbone, enabling the fine-tuning of its physical, chemical, and electronic characteristics without altering the main chain structure. wiley-vch.dechemrxiv.org While specific studies detailing the functionalization of poly(this compound) are not extensively documented in the provided research, the principles of post-polymerization modification observed in analogous poly(arylene ethynylene)s and other conjugated polymers offer significant insights into potential functionalization pathways. nih.gov

The primary motivation for functionalizing these polymers is to create a diverse library of materials with tailored properties from a single parent polymer. nih.gov This is often more efficient than synthesizing each functionalized polymer from its corresponding monomer, a process that can be complicated by the potential interference of the functional groups with the polymerization reaction itself.

Several chemical reactions can be employed for the post-polymerization functionalization of conjugated polymers. These reactions typically target either the pendant groups or the polymer backbone. For poly(this compound), the phenoxy side groups present potential sites for modification, although reactions involving the conjugated backbone are also conceivable.

One notable example in related systems is the functionalization of poly(arylene ethynylene)s containing electron-donating groups. These polymers can react with strong electron acceptors like tetracyanoethylene (B109619) (TCNE). This reaction leads to the formation of a cross-conjugated donor-acceptor polymer, which can exhibit interesting intramolecular charge transfer interactions. nih.gov For instance, a ferrocene-containing poly(aryleneethynylene) was successfully functionalized with TCNE, resulting in a polymer with distinct charge-transfer bands in its visible spectrum. nih.gov

Another versatile method for post-polymerization functionalization is the use of "click chemistry" reactions, such as the inverse electron demand Diels-Alder (IEDDA) reaction. This has been demonstrated on tetrazine-containing polymers, which react rapidly at room temperature with various dienophiles. nih.gov Although poly(this compound) does not inherently contain such reactive groups, this highlights the potential for designing monomers with latent functionality that can be activated for post-polymerization modification.

The table below summarizes potential post-polymerization functionalization strategies applicable to conjugated polymers, which could be explored for modifying poly(phenylene) structures derived from this compound.

| Functionalization Strategy | Reagents | Potential Outcome | Reference |

| [2+2] Cycloaddition-Retroelectrocyclization | Tetracyanoethylene (TCNE) | Formation of donor-acceptor structures, altered electronic properties. | nih.gov |

| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine-containing polymers and dienophiles (e.g., cyclooctenes) | Introduction of a wide range of functional groups under mild conditions. | nih.gov |

| Halogenation | N-halosuccinimides (NCS, NBS) | Introduction of halogen atoms for further modification or property tuning. | nih.gov |

It is important to note that the feasibility and efficiency of these reactions on poly(this compound) would require experimental verification. The bulky phenoxy side group might present steric hindrance that could influence the reactivity of the polymer backbone. Nevertheless, these examples from related polymer systems provide a solid foundation for future research into the functionalization of this specific poly(phenylene) structure.

Advanced Analytical and Computational Studies on 1 Ethynyl 4 Phenoxybenzene

Spectroscopic Techniques for Characterization

A suite of spectroscopic methods is employed to confirm the identity and purity of 1-Ethynyl-4-phenoxybenzene. These techniques probe the molecular structure at the atomic and molecular levels, providing a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide critical information about the arrangement of atoms.

In the ¹H NMR spectrum, the aromatic protons typically appear in the region of δ 6.8–7.5 ppm. The terminal ethynyl (B1212043) proton gives a characteristic sharp singlet at approximately δ 2.8–3.1 ppm.

Interactive Data Table: Predicted NMR Data for this compound Note: This table is based on typical chemical shift ranges and data from analogous compounds. Actual experimental values may vary.

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Ethynyl C-H | ¹H | ~3.0 | Singlet (s) | Characteristic sharp signal for the terminal alkyne proton. |

| Aromatic C-H | ¹H | 6.8 - 7.5 | Multiplet (m) | Complex pattern due to protons on both phenyl rings. |

| Ethynyl C-H | ¹³C | ~77 | sp-hybridized carbon. | |

| Ethynyl C-C | ¹³C | ~83 | sp-hybridized carbon. | |

| Aromatic C-O | ¹³C | ~157 | Carbon atom of the phenoxy-substituted ring attached to oxygen. | |

| Aromatic C-C≡ | ¹³C | ~117 | Carbon atom of the ethynyl-substituted ring attached to the alkyne. | |

| Aromatic C-H | ¹³C | 118 - 134 | Range for the other aromatic carbons. | |

| Aromatic C (ipso) | ¹³C | ~157 | Carbon atom of the unsubstituted phenyl ring attached to oxygen. |

Mass Spectrometry (e.g., Quadrupole Ion-Trap Mass Spectrometry (ITMS))